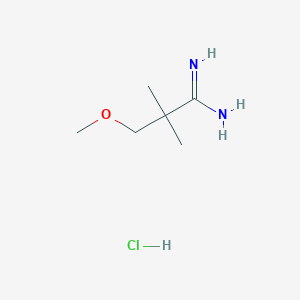
3-Chloro-2-methyl-6-nitro-2H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-methyl-6-nitro-2H-indazole is an important organic reagent or pharmaceutical intermediate compound . It’s used in the preparation of key intermediates of various compounds .
Synthesis Analysis
The synthesis of 2H-indazoles, including this compound, has been a topic of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Chemical Reactions Analysis
The chemical reactions involving 2H-indazoles have been studied extensively . These reactions often involve the formation of C-N and N-N bonds . The catalyst plays a key role in these reactions .
Scientific Research Applications
3-Chloro-2-methyl-6-nitro-2H-indazole has been studied for its potential applications in scientific research. It has been studied for its potential to act as an inhibitor of certain enzymes and its ability to bind to certain proteins. This compound has also been studied for its potential to act as an antioxidant, to modulate gene expression, and to act as an anti-inflammatory agent. This compound has also been studied for its potential to act as an anticancer agent.
Mechanism of Action
Target of Action
Indazole-containing heterocyclic compounds have been found to have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
Indazole compounds have been found to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or sgk), playing a role in the treatment of chk1-, chk2- and sgk-induced diseases such as cancer .
Biochemical Pathways
Indazole compounds are known to interact with various biochemical pathways due to their wide range of medicinal applications .
Result of Action
Given the medicinal applications of indazole compounds, it can be inferred that they have significant effects at the molecular and cellular levels .
Advantages and Limitations for Lab Experiments
3-Chloro-2-methyl-6-nitro-2H-indazole has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easily synthesized. It also has a relatively low toxicity and is stable in aqueous solutions. However, this compound also has some limitations. It has a relatively low solubility in water and is not easily absorbed by cells.
Future Directions
3-Chloro-2-methyl-6-nitro-2H-indazole has potential applications in scientific research, medicine, and other fields. Further research is needed to explore the potential of this compound as an inhibitor of certain enzymes and its ability to bind to certain proteins. Further research is also needed to explore the potential of this compound as an antioxidant, to modulate gene expression, and to act as an anti-inflammatory agent. Additionally, further research is needed to explore the potential of this compound as an anticancer agent and to identify any potential side effects of this compound. Finally, further research is needed to explore the potential of this compound for use in drug delivery systems and for use in other therapeutic applications.
Synthesis Methods
3-Chloro-2-methyl-6-nitro-2H-indazole is synthesized using a two-step process. The first step involves the reaction of 1-chloro-2-methyl-3-nitro-1H-indole with an aqueous solution of sodium nitrite in the presence of acetic acid. This reaction yields this compound. The second step involves the reaction of this compound with an aqueous solution of sodium nitrite in the presence of acetic acid. This reaction yields this compound.
properties
IUPAC Name |
3-chloro-2-methyl-6-nitroindazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-11-8(9)6-3-2-5(12(13)14)4-7(6)10-11/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBKYTLFCUGBLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-methyl-N-[4-(methylsulfanyl)phenyl]-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2454784.png)
![2-Cyclopentylsulfanyl-1-[2-(5,6-dimethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2454785.png)


![N-(2,5-dimethoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2454788.png)
![Ethyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2454789.png)

